molecular formula C7H18Cl2N2O B2680977 N-methoxy-N-methylpiperidin-4-amine dihydrochloride CAS No. 2138337-49-0

N-methoxy-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B2680977
CAS No.: 2138337-49-0
M. Wt: 217.13
InChI Key: JGTNOKQDYRJUQM-UHFFFAOYSA-N
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Description

N-methoxy-N-methylpiperidin-4-amine dihydrochloride is a chemical building block of interest in medicinal chemistry and neuroscience research. While direct pharmacological data is limited, its piperidine-4-amine core is a recognized scaffold in the development of novel psychoactive therapeutics. Specifically, analogous structures based on a 4-(2-aminoethyl)piperidine core have been identified as potent agonists of Trace Amine-Associated Receptor 1 (TAAR1), a novel target for psychiatric disorders . TAAR1 agonists represent a promising non-D2 receptor mechanism for treating schizophrenia, potentially addressing positive, negative, and cognitive symptoms without the side effects typical of current antipsychotics . Compounds like Ulotaront, a TAAR1 agonist in Phase 3 clinical trials, underscore the therapeutic potential of this mechanism . As a synthetic intermediate, this compound provides researchers a versatile handle for exploring structure-activity relationships and developing new chemical probes targeting monoaminergic GPCRs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-methoxy-N-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(10-2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTNOKQDYRJUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles and electrophiles: Such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield secondary amines .

Scientific Research Applications

N-methoxy-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Key Observations:

Salt Form : Dihydrochloride salts (e.g., 4-methylpiperidin-4-amine dihydrochloride) generally exhibit higher aqueous solubility than hydrochloride analogs (e.g., N-phenylpiperidin-4-amine hydrochloride) due to increased ionic character .

Molecular Weight : The target compound’s estimated molecular weight (~265 g/mol) is lower than derivatives with bulky substituents (e.g., 4-(diphenylmethoxy)piperidine hydrochloride at 303.83 g/mol), suggesting better bioavailability .

Toxicity and Regulatory Considerations

  • This compound: No explicit toxicity data found in evidence. Suppliers emphasize compliance with ISO standards, indicating adherence to safety protocols .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride: Limited toxicity data; SDS notes incomplete ecotoxicological studies and lacks acute toxicity values .
  • N-Phenylpiperidin-4-amine hydrochloride : Safety information is unspecified, though its use in synthesis suggests handling under controlled conditions .
  • Regulatory Status : The target compound is listed in China’s IECSC (Inventory of Existing Chemical Substances), while other analogs (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) comply with GB/T standards for SDS documentation .

Biological Activity

N-methoxy-N-methylpiperidin-4-amine dihydrochloride is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a derivative of piperidine, a class of compounds known for their diverse pharmacological properties. The introduction of methoxy and methyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, including:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

A series of studies have evaluated the antiproliferative activities of this compound analogs against various cancer cell lines. The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
9bMCF7<3
9dPC3<5
9gHCT116<3
8cA549<5

These results indicate that compounds containing the N-methylpiperidin-4-yl group exhibit significantly enhanced antiproliferative activity compared to those lacking this group .

Case Study: Cell Cycle Analysis

In a specific study involving compound 9b, treatment of MCF7 cells resulted in a concentration-dependent increase in G2/M phase arrest. The percentages of cells in the G2/M phase after treatment with varying concentrations (2.5 µM to 20 µM) were as follows:

Concentration (µM)% Cells in G2/M Phase
2.516.7
523.5
1027.7
2039.3

This data suggests that compound 9b effectively disrupts the cell cycle, leading to potential anticancer effects .

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound derivatives has been investigated to assess their viability as therapeutic agents. Key findings include:

  • Compounds demonstrate varied metabolic stability, impacting their efficacy and safety profiles.
  • Structural modifications can enhance aqueous solubility and reduce metabolic degradation, which is crucial for drug development.

Q & A

Q. Q. How does This compound perform in in vivo models of disease, and what pharmacokinetic challenges arise?

  • Methodology :
  • Pharmacokinetics : Administer intravenously (1–5 mg/kg) to rodents. Collect plasma samples at intervals; quantify via LC-MS. Note rapid renal clearance due to high hydrophilicity.
  • Toxicity : Assess hepatic/renal biomarkers (ALT, creatinine) after 14-day exposure. Compare with structurally related compounds (e.g., piperidine-based antivirals) for SAR toxicity trends .

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